1,3-Azulenedicarboxylic acid, 2-amino-
Overview
Description
1,3-Azulenedicarboxylic acid, 2-amino- is an organic compound characterized by its unique azulene structure, which consists of a fused five-membered and seven-membered ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Azulenedicarboxylic acid, 2-amino- typically involves the reaction of azulene derivatives with appropriate reagents. One common method includes the reaction of 2-chlorotropone with methyl cyanoacetate, followed by subsequent reactions to introduce the amino and carboxylic acid groups .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Azulenedicarboxylic acid, 2-amino- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products:
Scientific Research Applications
1,3-Azulenedicarboxylic acid, 2-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Azulenedicarboxylic acid, 2-amino- exerts its effects is primarily related to its ability to interact with various molecular targets through its unique electronic structure. The azulene ring system allows for interactions with biological molecules, potentially affecting pathways involved in inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate specific enzymes or receptors .
Comparison with Similar Compounds
Azelaic Acid: Another dicarboxylic acid with antimicrobial properties.
Succinic Acid: A simpler dicarboxylic acid used in various industrial applications.
Adipic Acid: Widely used in the production of nylon and other polymers.
Uniqueness: 1,3-Azulenedicarboxylic acid, 2-amino- stands out due to its azulene core, which imparts unique electronic properties not found in other dicarboxylic acids. This makes it particularly valuable in applications requiring specific electronic or optical characteristics .
Properties
IUPAC Name |
2-aminoazulene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c13-10-8(11(14)15)6-4-2-1-3-5-7(6)9(10)12(16)17/h1-5H,13H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIWSGGFYHBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C(=C2C(=O)O)N)C(=O)O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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